molecular formula C14H13N3O5S2 B5106947 N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE

N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE

Cat. No.: B5106947
M. Wt: 367.4 g/mol
InChI Key: JBEDJYDIYZFRRT-UHFFFAOYSA-N
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Description

N-[4-({[(Furan-2-yl)formamido]methanethioyl}amino)benzenesulfonyl]acetamide is a sulfonamide-acetamide hybrid compound featuring a furan-2-ylformamido methanethioyl moiety. This structure combines a benzenesulfonyl core with acetamide and thioamide functionalities, linked to a furan heterocycle.

Properties

IUPAC Name

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S2/c1-9(18)17-24(20,21)11-6-4-10(5-7-11)15-14(23)16-13(19)12-3-2-8-22-12/h2-8H,1H3,(H,17,18)(H2,15,16,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEDJYDIYZFRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with formamide to yield furan-2-ylformamide. The next step involves the reaction of furan-2-ylformamide with methanethioyl chloride to form furan-2-ylformamidomethanethioyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride to yield N-[4-({[(furan-2-yl)formamido]methanethioyl}amino)benzenesulfonyl]chloride. Finally, this compound is reacted with acetamide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The formamido group can be reduced to form an amine derivative.

    Substitution: The methanethioyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications in treating bacterial infections and cancer.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The furan ring and formamido group can interact with enzymes and proteins, potentially inhibiting their activity. The methanethioyl group can form covalent bonds with nucleophilic residues in proteins, leading to the disruption of their function. Additionally, the benzenesulfonyl group can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of sulfonamide- and acetamide-containing molecules. Key analogues include:

Compound Name Key Structural Features Biological Activity/Notes
N-Benzyl-N-(furan-2-ylmethyl)acetamide Furan-methyl, benzyl, acetamide Synthesized via green chemistry (97% yield); exhibits E-Z isomerism in NMR studies .
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-triazole, sulfanyl, acetamide Anti-exudative activity (10 mg/kg dose) comparable to diclofenac sodium (8 mg/kg) .
N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide Methoxybenzenesulfonamido, acetamide Crystal structure stabilized by N–H···O and C–H···O hydrogen bonds .
N-[4-(Aminosulfonyl)phenyl]-2-chloroacetamide Chloroacetamide, sulfonamide No direct activity data; structural simplicity may enhance synthetic accessibility .

Pharmacokinetic and Physicochemical Properties

  • N-Benzyl-N-(furan-2-ylmethyl)acetamide exhibits E-Z isomerism, which could influence solubility and bioavailability . The target compound’s thioamide group may reduce isomerism but increase lipophilicity.

Biological Activity

N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZENESULFONYL]ACETAMIDE is a complex organic compound that exhibits potential biological activity due to its unique structural features. This compound belongs to the class of thiourea derivatives and incorporates a furan moiety, which is known for its diverse biological properties. The compound's structure suggests possible applications in medicinal chemistry, particularly as an enzyme inhibitor or receptor antagonist.

  • Molecular Formula : C17H13N3O4S
  • Molecular Weight : 355.37 g/mol
  • SMILES Notation : Oc1cc2ccccc2cc1C(=O)NNC(=S)NC(=O)c1ccco1

Structural Features

The compound contains:

  • A furan ring , which is often associated with various pharmacological activities.
  • A formamido group , which may enhance binding interactions with biological targets.
  • A thioamide linkage , contributing to its potential reactivity and biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the furan and thioamide groups suggests that the compound could inhibit enzyme activity or interfere with cellular signaling pathways.

Potential Biological Applications

  • Antimicrobial Activity : The furan moiety has been linked to antimicrobial properties in various studies, suggesting that this compound may exhibit similar effects against bacterial and fungal pathogens.
  • Anticancer Properties : Research on related compounds indicates potential anticancer activity, possibly through apoptosis induction or cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : Compounds with thiourea structures have been explored for their anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

Research on similar compounds has shown promising results:

  • Study on Furan Derivatives : A study demonstrated that furan derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating a potential pathway for this compound to function as an antimicrobial agent .
  • Thiourea Compounds : Thiourea derivatives have been studied for their ability to inhibit certain enzymes linked to cancer progression. For instance, compounds with similar structural features have shown efficacy in inhibiting proteases involved in tumor metastasis .

Comparative Analysis

Compound NameStructureBiological Activity
N-[4-(acetylamino)phenyl]acetamideStructureAntimicrobial, anticancer
N-[4-(methoxyphenyl)formamido]methanethioylStructureAnticancer, anti-inflammatory

The comparison highlights how structural similarities can correlate with biological activities, suggesting that modifications to the furan and thiourea components could enhance efficacy.

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